4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
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Properties
IUPAC Name |
4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN4O2S2/c1-5-27-20(14-24-31(28,29)19-12-10-18(23)11-13-19)25-26-21(27)30-15-16-6-8-17(9-7-16)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDDUZBNXZWBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338794-55-1) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 523.50 g/mol. The structural features include:
- Bromine atom : Imparts unique electronic properties.
- Triazole ring : Known for its role in various biological activities.
- Sulfonamide group : Often associated with antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The sulfonamide moiety is known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
- Antifungal Properties : Triazole derivatives are recognized for their antifungal activity, likely through inhibition of ergosterol biosynthesis.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria; mechanism involves folate synthesis inhibition. |
| Antifungal | Inhibits growth of various fungal strains; specific activity noted against Candida species. |
| Anticancer | Induces apoptosis in HeLa and HepG2 cell lines; IC50 values indicate significant cytotoxicity. |
Case Studies and Research Findings
-
Antibacterial Studies :
In a study conducted by , the compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections. -
Antifungal Efficacy :
Research published in demonstrated that this compound effectively inhibited the growth of Candida albicans with an MIC value comparable to established antifungal agents. -
Cancer Cell Studies :
A recent investigation highlighted its cytotoxic effects on human cervical (HeLa) and liver (HepG2) cancer cell lines, where it was observed to induce cell cycle arrest and apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
